![molecular formula C22H19N3O2 B236379 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

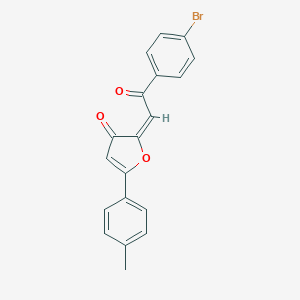

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide is a synthetic chemical compound that has shown potential in scientific research applications. This compound is also known as BI 2536 and is a selective inhibitor of Polo-like kinase 1 (PLK1), an enzyme that plays a crucial role in regulating cell division.

Mécanisme D'action

PLK1 plays a crucial role in regulating cell division, particularly in the late stages of mitosis. BI 2536 inhibits PLK1 by binding to the ATP-binding site of the enzyme, preventing it from phosphorylating its substrates. This leads to defects in chromosome segregation and cytokinesis, ultimately resulting in cell death.

Biochemical and Physiological Effects:

BI 2536 has been shown to induce cell death in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in mouse xenograft models. In addition, BI 2536 has been shown to have an effect on the microtubule cytoskeleton, leading to defects in mitotic spindle formation and chromosome segregation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of BI 2536 is its selectivity for PLK1, which reduces the likelihood of off-target effects. However, one limitation of BI 2536 is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Orientations Futures

There are several future directions for the use of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide in scientific research. One potential direction is the development of more potent and selective PLK1 inhibitors based on the structure of BI 2536. Another direction is the investigation of the use of BI 2536 in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, the use of BI 2536 in preclinical studies for the treatment of specific types of cancer, such as breast cancer or prostate cancer, could be explored.

Méthodes De Synthèse

The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide involves a multi-step process that starts with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methyl-5-nitrophenylamine to form the nitroanilide intermediate, which is reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst. The amine is then reacted with 2-(2-aminophenyl)-1H-benzimidazole to form the final product, this compound.

Applications De Recherche Scientifique

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide has been shown to have potential in scientific research applications, particularly in the field of cancer research. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell death in cancer cells. BI 2536 has been shown to be a potent and selective inhibitor of PLK1, making it a promising candidate for cancer therapy.

Propriétés

Formule moléculaire |

C22H19N3O2 |

|---|---|

Poids moléculaire |

357.4 g/mol |

Nom IUPAC |

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide |

InChI |

InChI=1S/C22H19N3O2/c1-14-11-12-15(21-23-17-8-4-5-9-18(17)24-21)13-19(14)25-22(26)16-7-3-6-10-20(16)27-2/h3-13H,1-2H3,(H,23,24)(H,25,26) |

Clé InChI |

UCDSJLAWPAGWJM-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4OC |

SMILES canonique |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)

![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)

![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)

![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)

![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)

![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)

![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)